

Application Notes and Protocols for c-Met-IN-22 In Vivo Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **c-Met-IN-22**, an orally active inhibitor of the c-Met receptor tyrosine kinase, in preclinical in vivo cancer models. The protocols outlined below are based on established methodologies for evaluating c-Met inhibitors in xenograft and transgenic mouse models.

Introduction to c-Met and c-Met-IN-22

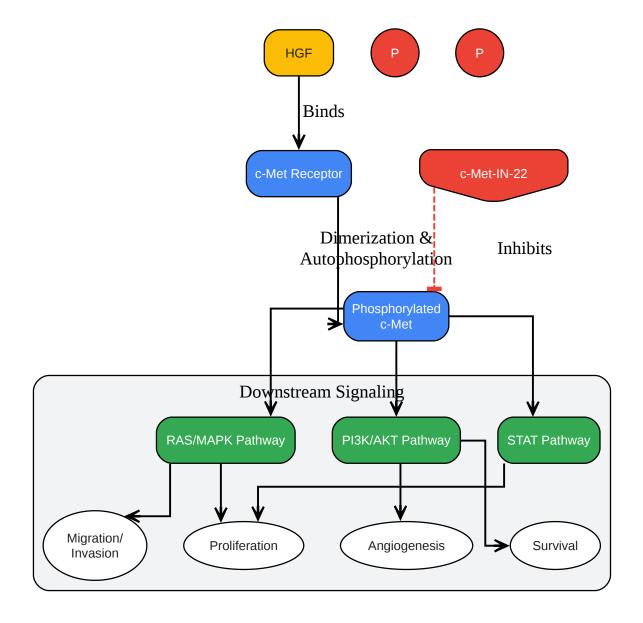
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways.[1][2] [3] These pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, are crucial for cellular processes such as proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling axis, through mechanisms like gene amplification, mutation, or protein overexpression, is implicated in the progression and metastasis of various human cancers.[1] [2][4]

c-Met-IN-22 is a potent and orally bioavailable small molecule inhibitor of c-Met with an IC50 of 2.54 nM.[5] It has demonstrated antiproliferative activity and the ability to induce apoptosis in various cancer cell lines.[5] Preclinical in vivo studies are essential to evaluate its therapeutic efficacy, pharmacokinetics, and pharmacodynamics.



c-Met Signaling Pathway

The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activation creates docking sites for various adaptor proteins and downstream signaling molecules, leading to the activation of multiple pathways that drive tumorigenesis.



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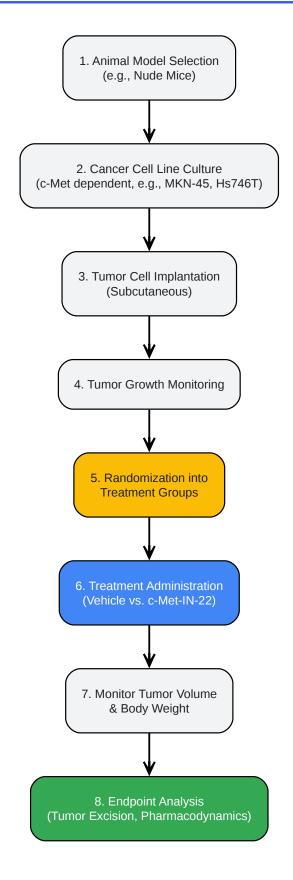
Fig. 1: c-Met Signaling Pathway and Inhibition by c-Met-IN-22.



In Vivo Experimental Workflow

A typical in vivo study to evaluate the efficacy of **c-Met-IN-22** involves several key stages, from model selection and tumor implantation to treatment and endpoint analysis.





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Fig. 2: General Experimental Workflow for In Vivo Efficacy Studies.



Data Presentation Pharmacokinetic Parameters of c-Met-IN-22 in Mice

c-Met-IN-22 exhibits favorable oral bioavailability in BALB/c mice.[5]

Parameter	Value	Route of Administration	Animal Strain
Bioavailability (F)	69%	Oral (p.o.)	BALB/c mice
Elimination Half-life (t1/2)	5.6 h	Oral (p.o.)	BALB/c mice
Clearance (CL)	0.87 L/h⋅kg	Oral (p.o.)	BALB/c mice
Elimination Half-life (t1/2)	3.2 h	Intravenous (i.v.)	BALB/c mice

Table 1: Pharmacokinetic profile of **c-Met-IN-22** in mice. Data sourced from MedchemExpress. [5]

In Vivo Efficacy of c-Met Inhibitors in Xenograft Models (Reference Data)

The following table summarizes in vivo efficacy data from studies with other c-Met inhibitors, which can serve as a reference for designing experiments with **c-Met-IN-22**.



Inhibitor	Cancer Model	Dosing Schedule	Tumor Growth Inhibition (TGI)	Reference
KRC-00715	Hs746T (gastric) xenograft	50 mg/kg, p.o., daily	Significant tumor volume reduction	[6]
Tepotinib	EBC-1 (lung) xenograft	6-15 mg/kg, p.o., daily for 3 weeks	Dose-dependent TGI	[7]
MSC2156119J	MHCC97H (liver) xenograft	10, 30, 100 mg/kg, p.o., daily	Dose-dependent TGI, complete regression	[8]
AMG 337	SNU-620 (gastric) xenograft	0.3, 1, 3 mg/kg, p.o., daily	Dose-dependent TGI, stasis at 0.3 mg/kg	[9]

Table 2: Examples of in vivo efficacy of various c-Met inhibitors in mouse xenograft models.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of **c-Met-IN-22** in a subcutaneous human cancer xenograft model.

Materials:

c-Met-IN-22

- Vehicle solution (e.g., 0.5% methylcellulose)
- c-Met-dependent human cancer cell line (e.g., MKN-45 or Hs746T for gastric cancer)
- 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
- Matrigel (optional)



- Calipers
- Sterile PBS and cell culture medium

Procedure:

- Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day
 of inoculation, harvest cells during their logarithmic growth phase and resuspend in sterile
 PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 μL. An equal
 volume of Matrigel can be mixed with the cell suspension to promote tumor formation.
- Tumor Implantation: Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
- Treatment Administration:
 - Control Group: Administer the vehicle solution orally (p.o.) once daily.
 - Treatment Group(s): Administer c-Met-IN-22 at predetermined doses (e.g., starting with a
 dose range informed by other c-Met inhibitors, such as 10-50 mg/kg) orally once daily.
- Monitoring: Continue to measure tumor volumes and body weights every 2-3 days to assess efficacy and toxicity.
- Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 21-28 days).
- Tissue Collection: At the endpoint, excise the tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology).



Protocol 2: Pharmacodynamic Analysis of c-Met Inhibition in Tumor Tissue

Objective: To assess the in vivo inhibition of c-Met signaling by **c-Met-IN-22** in tumor xenografts.

Materials:

- · Tumor-bearing mice from the efficacy study
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents
- · Primary antibodies against:
 - Total c-Met
 - Phospho-c-Met (e.g., pY1234/1235)
 - Total AKT
 - Phospho-AKT (S473)
 - Total ERK1/2
 - Phospho-ERK1/2 (T202/Y204)
 - GAPDH or β-actin (loading control)
- Secondary antibodies (HRP-conjugated)
- Chemiluminescent substrate

Procedure:



- Sample Collection: Collect tumor tissues at a specific time point after the final dose of c-Met-IN-22 (e.g., 2-4 hours post-dosing for peak effect). Snap-freeze the tissues in liquid nitrogen and store at -80°C.
- Protein Extraction: Homogenize the frozen tumor tissues in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate.
- · Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels of phosphorylated proteins between the vehicle-treated and c-Met-IN-22-treated groups.

Conclusion

c-Met-IN-22 is a promising inhibitor of the c-Met signaling pathway with the potential for in vivo anti-tumor activity. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to evaluate its therapeutic potential. Careful selection of c-Met-dependent tumor models and rigorous pharmacodynamic analysis are crucial for determining the in vivo efficacy and mechanism of action of **c-Met-IN-22**.



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